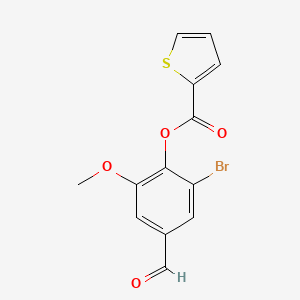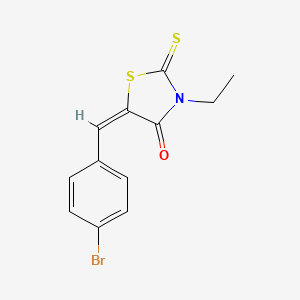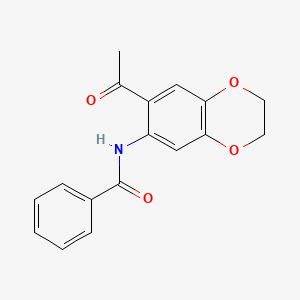
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. This compound is a derivative of 2-thiophenecarboxylic acid and contains a bromine atom, a formyl group, and a methoxy group on the phenyl ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then induce cell death in cancer cells, making this compound a potential candidate for use in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate exhibits low toxicity in vitro, making it a promising candidate for further development as a photosensitizer. However, its effects on biochemical and physiological systems have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate in lab experiments is its strong fluorescence emission, which allows for easy visualization of biological structures and processes. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as a photosensitizer in photodynamic therapy, including studies on its mechanism of action and optimization of treatment parameters. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate can be achieved through a multi-step process. One approach involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with thionyl chloride to form the corresponding chloride derivative. This intermediate can then be reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the desired product.
Aplicaciones Científicas De Investigación
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential use as a fluorescent probe in bioimaging applications. This compound exhibits strong fluorescence emission in the visible range upon excitation with UV light, making it useful for visualizing biological structures and processes. It has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to kill cancer cells.
Propiedades
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c1-17-10-6-8(7-15)5-9(14)12(10)18-13(16)11-3-2-4-19-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCSAPEYVICEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)


![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)